molecular formula C7H9Br2N3O2 B6344593 3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole CAS No. 1240571-87-2

3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole

Cat. No.: B6344593
CAS No.: 1240571-87-2
M. Wt: 326.97 g/mol
InChI Key: DLZUIIKWLIFKEY-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms and a dioxolane ring, which is a five-membered ring containing two oxygen atoms.

Scientific Research Applications

3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a ligand for metal ions, given the presence of the 1,2,4-triazole ring, which is known to coordinate with various metals .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or as a ligand in metal-organic frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole typically involves the bromination of a triazole precursor followed by the introduction of the dioxolane ring. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The dioxolane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of a triazole ring.

    1,3-Dioxolan-2-ylmethyl)magnesium bromide: Contains a dioxolane ring and a magnesium bromide moiety.

    2-Methoxy-1,3-dioxolane: Contains a dioxolane ring with a methoxy group.

Uniqueness

3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3,5-dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br2N3O2/c8-6-10-7(9)12(11-6)2-1-5-13-3-4-14-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZUIIKWLIFKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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